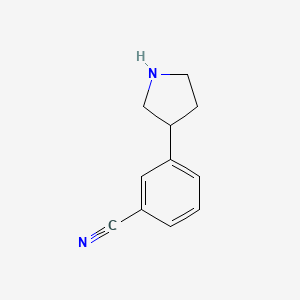

3-(Pyrrolidin-3-YL)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrolidin-3-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-3,6,11,13H,4-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFIRDVVBJXPNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Pyrrolidinylbenzonitrile Derivatives

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent scaffold in many biologically active compounds. nih.govnih.gov Its synthesis and functionalization can be broadly categorized into two main approaches: the construction of the ring from acyclic precursors and the modification of a pre-existing pyrrolidine ring. nih.gov

Ring Construction from Acyclic Precursors: One of the most classical and widely studied methods for constructing the pyrrolidine skeleton is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves an azomethine ylide (the 1,3-dipole) reacting with an alkene (the dipolarophile) to form the five-membered ring with high regio- and stereoselectivity. nih.gov Other notable methods include:

Intramolecular Cyclization: Nucleophilic phosphine-catalyzed intramolecular Michael reactions of N-allylic substituted α-amino nitriles have been developed to construct functionalized 2,4-disubstituted pyrrolidines through a 5-endo-trig cyclization. acs.org

Ring Contraction: A photo-promoted ring contraction of readily available pyridines using silylborane can produce pyrrolidine derivatives, offering a novel skeletal editing strategy. bohrium.com

Reductive Amination: The reaction of dicarbonyl compounds with amines followed by reduction is a standard method for creating the pyrrolidine ring.

Intramolecular C-H Amination: Copper-catalyzed intramolecular amination of remote, unactivated C(sp³)–H bonds provides a direct route to pyrrolidines under mild conditions with excellent regioselectivity. organic-chemistry.org

Functionalization of Pre-formed Pyrrolidine Rings: This strategy often utilizes commercially available and optically pure pyrrolidine derivatives, such as proline and hydroxyproline, as starting materials. nih.govmdpi.com These chiral building blocks allow for the synthesis of enantiomerically pure target molecules. Functionalization can occur at various positions on the ring through reactions such as N-alkylation, N-acylation, and substitution at carbon atoms, often requiring protecting group strategies to ensure selectivity. For instance, a synergistic approach using a nickel catalyst and benzaldehyde (B42025) facilitates the C(sp³)-H alkylation and arylation of amides, which can be applied to pyrrolidine-based structures. organic-chemistry.org

| Method | Description | Key Features | Reference(s) |

| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an alkene. | High regio- and stereoselectivity. | nih.gov |

| Intramolecular C-H Amination | Copper-catalyzed cyclization via C-H activation. | Mild conditions, high regioselectivity. | organic-chemistry.org |

| Ring Contraction of Pyridines | Photo-promoted reaction of pyridines with silylborane. | Skeletal editing approach from abundant starting materials. | bohrium.com |

| Functionalization of Proline | Using optically pure proline as a starting material for further modification. | Access to enantiomerically pure products. | nih.govmdpi.com |

Approaches for Benzonitrile (B105546) Moiety Introduction and Modification

The benzonitrile group is a versatile functional group that can be introduced onto an aromatic ring or modified through various chemical transformations.

Electrophilic Aromatic Substitution (SEAr): The primary method for introducing substituents onto a benzene (B151609) ring is electrophilic aromatic substitution. savemyexams.com In this two-step mechanism, a strong electrophile attacks the electron-rich π-system of the benzene ring, followed by the elimination of a proton to restore aromaticity. libretexts.org Key SEAr reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid. savemyexams.comlibretexts.org

Halogenation: Introduction of a halogen (Br, Cl) using the halogen in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. savemyexams.comlibretexts.org

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst.

For the synthesis of 3-substituted benzonitriles, the directing effect of the nitrile group (-CN) is critical. The nitrile group is a deactivating, meta-directing group for electrophilic substitution due to its electron-withdrawing nature. Therefore, direct electrophilic substitution on benzonitrile will yield primarily the meta-substituted product.

Nucleophilic Aromatic Substitution (SNAr): In contrast to SEAr, nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to a leaving group (typically a halide). masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. For example, the reaction of 3,5-dinitrobenzonitrile (B189459) with alkoxide ions demonstrates the versatile electrophilic reactivity of a highly electron-deficient benzonitrile derivative. acs.org While the nitrile group itself can activate the ring for SNAr, it is less effective than a nitro group.

The nitrile functional group can be formed from various precursors or can participate in cyclization reactions to form new heterocyclic systems.

Formation from Precursors: A common and efficient method for synthesizing benzonitriles is the dehydration of benzaldoximes. rsc.org This transformation can be achieved by heating the oxime with a dehydrating agent. A green chemistry approach utilizes a recyclable ionic liquid that acts as both the catalyst and solvent, converting benzaldehyde and hydroxylamine (B1172632) hydrochloride to benzonitrile with high yield. rsc.orgresearchgate.net Another key precursor is the corresponding primary amide, which can be dehydrated using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).

Participation in Cyclization Reactions: The benzonitrile moiety can undergo cyclization to form fused ring systems. For example, palladium-catalyzed tandem hydrocyanation and nitrile/amide cyclization of propiolamides can produce 5-iminopyrrolones. researchgate.net Similarly, titanium tetraiodide has been used to induce the iodination-cyclization of benzonitrile derivatives to yield 3-aryl-1-imino-isoindolines. clockss.org These reactions highlight the utility of the nitrile group as a handle for constructing more complex molecular architectures.

| Reaction Type | Reagents/Conditions | Description | Reference(s) |

| SEAr (Nitration) | Conc. HNO₃, Conc. H₂SO₄ | Adds a -NO₂ group, directed meta by the nitrile. | savemyexams.comlibretexts.org |

| SNAr | Nucleophile (e.g., RO⁻), Electron-poor ring | Substitutes a leaving group with a nucleophile. | masterorganicchemistry.comacs.org |

| Precursor Transformation | Benzaldehyde, NH₂OH·HCl, Ionic Liquid | Forms benzonitrile from an aldehyde precursor. | rsc.orgresearchgate.net |

| Cyclization | TiI₄, Benzonitrile derivatives | Forms fused heterocyclic systems like isoindolines. | clockss.org |

Specific Synthetic Routes for Pyrrolidinylbenzonitrile and Analogues

Modern synthetic chemistry offers advanced catalytic methods to construct complex molecules like pyrrolidinylbenzonitriles with high efficiency and selectivity.

Organophotoredox catalysis has emerged as a powerful tool in organic synthesis, using purely organic molecules as photocatalysts to mediate redox reactions under mild visible-light irradiation. rsc.orgrsc.org This approach offers a sustainable alternative to traditional metal-based catalysts. rsc.org

While a specific organophotoredox synthesis for 3-(pyrrolidin-3-yl)benzonitrile has not been explicitly reported, the principles of this catalysis can be applied to the synthesis of its constituent parts. For instance:

Pyrrolidine Ring Formation: Photo-promoted reactions, such as the ring contraction of pyridines, demonstrate the use of light to construct the pyrrolidine core. bohrium.com

Benzonitrile Formation: Photoelectrochemical methods have been developed for the conversion of dinitrogen (N₂) into benzonitrile, showcasing a novel light-driven pathway for nitrile synthesis. researchgate.net

The rational design of organic photocatalysts, such as 9-aryl dihydroacridines, has unlocked novel reactivities, including proton-coupled electron transfer (PCET) mechanisms capable of reducing substrates that are typically inert. nih.gov Such strategies could potentially be harnessed to forge the C-C or C-N bond connecting the pyrrolidine and benzonitrile moieties under exceptionally mild conditions.

Given that the C3 position of the pyrrolidine ring in this compound is a stereocenter, controlling its stereochemistry is a significant synthetic challenge. Stereoselective methods are crucial for preparing enantiomerically pure compounds. researchgate.netnih.gov These methods can be divided into two main classes: using a chiral starting material or inducing chirality through an asymmetric reaction. mdpi.com

Chiral Pool Synthesis: This approach begins with an optically pure cyclic precursor, most commonly (S)- or (R)-proline or their derivatives. mdpi.com For example, an Ullmann cross-coupling reaction between an aryl bromide (like 3-bromobenzonitrile) and a chiral pyrrolidinol derivative, catalyzed by copper(I) iodide (CuI) with an L-proline ligand, can be used to synthesize chiral derivatives of 3-(3-hydroxypyrrolidin-1-yl)benzonitrile. digitellinc.com

Asymmetric Catalysis: This strategy creates the desired stereocenter during the reaction sequence. A highly efficient, 10-step stereoselective synthesis was developed for (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic. researchgate.net Two critical stereoselective steps in this synthesis were:

A catalytic asymmetric hydrogenation of a β-keto-γ-lactam using a chiral Ru(II) complex, which established a key hydroxyl stereocenter with high diastereoselectivity (de 98%) and enantioselectivity (ee >99%).

An SN2 substitution with methylamine (B109427) that proceeded with a clean inversion of configuration at another stereocenter. researchgate.net

Biocatalytic methods also offer a powerful route to stereoselectivity. Laccase enzymes have been used for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters, demonstrating the potential of enzymes to create complex chiral structures under mild conditions. bohrium.com

| Method | Key Step | Selectivity | Reference(s) |

| Chiral Pool | Ullmann cross-coupling of 3-bromobenzonitrile (B1265711) and chiral pyrrolidinol. | Depends on the chirality of the starting material. | digitellinc.com |

| Asymmetric Hydrogenation | Ru(II)-catalyzed hydrogenation of a β-keto-γ-lactam. | de 98%, ee >99% | researchgate.net |

| Biocatalysis | Laccase-catalyzed oxidation and 1,4-addition. | High stereoselectivity for quaternary centers. | bohrium.com |

Structure Activity Relationship Sar Studies of Pyrrolidinylbenzonitrile Derivatives

Impact of Pyrrolidine (B122466) Ring Modifications on Biological Activity

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in drug discovery. researchgate.net Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which can be critical for optimal binding to biological targets. researchgate.netnih.gov Modifications to this ring, including stereochemistry and the introduction of various substituents, can significantly influence the pharmacological profile of pyrrolidinylbenzonitrile derivatives.

Stereochemical Influence on Pharmacological Profiles

The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. researchgate.netnih.gov The chiral centers within the ring lead to different stereoisomers, and the spatial orientation of substituents can result in distinct binding modes with target proteins. researchgate.netnih.gov

For instance, in the context of G-protein coupled receptor 40 (GRP40) agonists for the treatment of type 2 diabetes, the cis-4-CF₃ substituent on the pyrrolidine ring was found to favor a pseudo-axial conformation of other groups, which is important for agonist activity. nih.gov Similarly, the active enantiomer of certain selective androgen receptor modulators (SARMs) with a pyrrolidinyl-benzonitrile core adopts a specific configuration that optimizes binding to the androgen receptor's ligand-binding domain. Stereochemical inversion at these positions can lead to a significant reduction in receptor affinity, highlighting the importance of a precise three-dimensional arrangement for pharmacological efficacy.

The enantiopure forms of pyrrolidine-based compounds often exhibit full agonism towards their targets. For example, specific stereoisomers of GRP40 agonists have been shown to be full agonists, demonstrating the profound impact of stereochemistry on the pharmacological outcome. nih.gov

Substituent Effects on Ring Flexibility and Binding

Substituents on the pyrrolidine ring can influence its flexibility, conformation (puckering), and basicity, all of which can affect ligand-target interactions. nih.govresearchgate.net The pyrrolidine ring is known to exist in two primary puckered forms, the Cγ-exo and Cγ-endo envelope conformers. researchgate.net The ratio of these conformers can be controlled by the nature and position of substituents on the ring. researchgate.net

For example, studies on proline, a derivative of pyrrolidine, have shown that electronegative substituents at the 4-position can influence the ring's pucker. A cis-substituent tends to increase the endo puckering, while a trans-substituent favors the exo pucker. researchgate.net In contrast, sterically demanding groups like a tert-butyl group at the C-4 position strongly favor a pseudoequatorial orientation, leading to opposite puckering effects. researchgate.net

Role of the Benzonitrile (B105546) Moiety in Ligand-Target Interactions

The benzonitrile moiety, consisting of a benzene (B151609) ring substituted with a nitrile group (-C≡N), plays a crucial role in the interaction of pyrrolidinylbenzonitrile derivatives with their biological targets. nih.govresearchgate.net The nitrile group is a versatile functional group that can participate in various non-covalent interactions. nih.govresearchgate.net

The strong electronegativity of the nitrogen atom in the nitrile group allows it to act as a hydrogen bond acceptor, forming hydrogen bonds with amino acid residues in the target protein. nih.gov This is a major binding pattern for the nitrile group. nih.gov Additionally, the nitrile moiety can engage in hydrophobic interactions and, in some cases, even form covalent bonds with certain amino acid residues like serine or cysteine. nih.govresearchgate.net

The electron-withdrawing nature of the nitrile group can also modulate the electronic density of the attached benzene ring. nih.gov This can influence π-π stacking interactions between the benzonitrile part of the ligand and aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding pocket of the target protein. nih.gov

For example, in dipeptidyl peptidase-4 (DPP-4) inhibitors, the nitrile group of certain compounds has been shown to interact with tyrosine residues in the active site. nih.gov Similarly, the benzonitrile group of some selective androgen receptor modulators engages in π-π stacking and van der Waals contacts with specific amino acid residues in the androgen receptor ligand-binding domain.

Rational Design Principles for Optimized Pyrrolidinylbenzonitrile Analogues

Scaffold Hopping Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures (scaffolds) that retain the desired biological activity of a known active compound. openreview.netnih.govdtic.mil This approach can lead to the discovery of new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. nih.govnih.gov

In the context of pyrrolidinylbenzonitrile derivatives, scaffold hopping has been successfully employed to develop structurally diverse inhibitors of various targets. nih.govbeactica.com For instance, a series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives were identified as successful scaffold hops of a known inhibitor of Lysine Specific Demethylase 1 (LSD1). nih.govbeactica.com This demonstrates the utility of this strategy in generating novel and potent inhibitors based on the pyrrolidinylbenzonitrile framework. nih.govbeactica.com

Ligand Efficiency and Selectivity Optimization

Ligand efficiency (LE) is a useful metric in drug discovery that relates the binding affinity of a compound to its size (typically measured by the number of non-hydrogen atoms). nih.govnih.gov It provides a way to assess the quality of a hit or lead compound and to guide its optimization. nih.govcore.ac.uk The goal is to maximize binding affinity while minimizing the size of the molecule. sciforschenonline.org

Lipophilic ligand efficiency (LLE) is another important parameter that considers the lipophilicity of a compound in addition to its potency. sciforschenonline.org Optimizing LLE aims to increase potency without a concomitant increase in lipophilicity, which can often lead to undesirable properties such as poor solubility and off-target effects. sciforschenonline.org

In the optimization of pyrrolidinylbenzonitrile analogues, these efficiency metrics can be used to guide modifications that enhance binding affinity and selectivity. For example, introducing specific substituents on the pyrrolidine ring or the benzonitrile moiety can be evaluated based on their impact on LE and LLE. This allows for a more rational approach to lead optimization, focusing on modifications that provide the most significant "binding energy per atom."

Molecular Targets and Mechanisms of Action of Pyrrolidinylbenzonitrile Derivatives

Lysine Specific Demethylase 1 (LSD1) Inhibition

Pyrrolidinylbenzonitrile derivatives have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.

Biochemical Characterization of Inhibitory Potency

A series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives have been developed as reversible inhibitors of LSD1. beactica.comnih.gov One of the most active compounds in this series, 21g, exhibited a biochemical IC50 of 57 nM and a Kd value of 22 nM. beactica.comnih.govmanchester.ac.uk These compounds were designed as "scaffold-hops" from a known inhibitor, GSK-690. beactica.comnih.gov Another derivative, with a pyrrolidin-3-yl-methanol substituent, demonstrated potent LSD1 inhibitory activity with an IC50 of 0.0857 µM. mdpi.com The inhibitory activity of these compounds is influenced by various structural features, as revealed by QSAR studies. mdpi.com For instance, the number of lipophilic atoms within a specific distance from a sulfur atom in the molecule can significantly impact potency. mdpi.com

| Compound | Biochemical IC50 (nM) | Kd (nM) | Reference |

|---|---|---|---|

| 21g | 57 | 22 | beactica.comnih.govmanchester.ac.uk |

| Pyrrolidin-3-yl-methanol derivative | 85.7 | Not Reported | mdpi.com |

Molecular Basis of LSD1-Inhibitor Interactions: Binding Site Analysis

The inhibitory action of pyrrolidinylbenzonitrile derivatives is attributed to their interaction with the catalytic site of LSD1. mdpi.com Molecular docking simulations have been employed to understand these interactions at the atomic level. nih.gov The increased potency of certain derivatives is linked to polar interactions with two negatively charged regions within the LSD1 catalytic site. mdpi.com The design of these inhibitors often involves "scaffold-hopping" to create structurally diverse compounds that can effectively bind to the target. beactica.comnih.gov

Cellular Effects of LSD1 Inhibition in Preclinical Models

In preclinical studies, LSD1 inhibition by pyrrolidinylbenzonitrile derivatives has shown promising anti-cancer effects. In human THP-1 acute myeloid leukemia cells, compound 21g was observed to increase the expression of the cellular biomarker CD86, which is indicative of stem cell differentiation. beactica.comnih.govmanchester.ac.uk LSD1 inhibitors have been shown to induce differentiation and cell death in Merkel cell carcinoma by disrupting the LSD1-CoREST complex. embopress.org This leads to the derepression of neuronal lineage regulators. embopress.org Furthermore, LSD1 inhibition can result in tumor growth arrest in lung adenocarcinoma, independent of driver mutations. nih.gov The reversible LSD1 inhibitor HCI-2509 effectively reduced cell growth in lung cancer cell lines with an IC50 range of 0.3–5 μM. nih.gov This growth inhibition was associated with an S-phase cell cycle arrest. nih.gov In various cancer models, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and prostate cancer, LSD1 inhibition has been shown to be a viable therapeutic strategy. embopress.org

Androgen Receptor Modulation

Derivatives of 4-(pyrrolidin-1-yl)benzonitrile (B86329) have been investigated as selective androgen receptor modulators (SARMs). nih.govresearchgate.net These compounds are designed to bind to the androgen receptor (AR) and exhibit tissue-selective anabolic activity, with reduced effects on prostate and other secondary sexual organs. researchgate.netnih.gov Optimization of these derivatives has led to compounds with improved metabolic stability and potent androgen agonistic activity. nih.gov For example, the (2S,3S)-2,3-dimethyl-3-hydroxylpyrrolidine derivative 1c demonstrated significant efficacy in the levator ani muscle without increasing prostate weight in in vivo studies. nih.gov This compound also showed agonistic activity in the central nervous system. nih.gov The development of these nonsteroidal SARMs offers a potential therapeutic approach for conditions like muscle wasting and osteoporosis. nih.gov

Monoamine Reuptake Inhibition (Serotonin and Noradrenaline)

N-benzyl-N-(pyrrolidin-3-yl)carboxamides and N-[(3S)-pyrrolidin-3-yl]benzamides have been identified as dual inhibitors of serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. nih.govresearchgate.netresearchgate.net These compounds exhibit selectivity over dopamine (B1211576) (DA) reuptake inhibition. nih.govresearchgate.net The development of these dual inhibitors is a strategy for creating antidepressants with a broader spectrum of activity. wikipedia.orgamazonaws.comhealthline.com Structure-activity relationship studies have been crucial in designing potent and selective dual 5-HT/NA reuptake inhibitors with drug-like properties suitable for targeting the central nervous system. nih.govresearchgate.net

Transient Receptor Potential Vanilloid 4 (TRPV4) Antagonism

Pyrrolidinylbenzonitrile derivatives have also been explored as antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. syninnova.comgoogle.com TRPV4 is an ion channel involved in various physiological processes, and its antagonists are being investigated for therapeutic potential in conditions like edema and pain. nih.govmdpi.com While specific data on 3-(Pyrrolidin-3-YL)benzonitrile as a TRPV4 antagonist is limited in the provided results, the broader class of pyrrolidine (B122466) derivatives is recognized for this activity. syninnova.com For instance, a metabolite of the TRPV4 antagonist GSK2798745, which contains a pyrrolidine ring, was found to be a human TRPV4 antagonist with an IC50 of 56 nM. nih.gov

Histamine (B1213489) H3 Receptor Antagonism

Derivatives of this compound have emerged as potent antagonists of the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system. researchgate.netwikipedia.org Antagonism of this receptor is a promising therapeutic strategy for various neurological and psychiatric disorders.

Research has led to the synthesis and evaluation of a series of pyrrolidin-3-yl-N-methylbenzamides as H3R antagonists. nih.gov Building upon previously reported benzimidazole (B57391) 1,3'-bipyrrolidine (B1284032) benzamides, these newer compounds have demonstrated high binding affinity for the H3 receptor. nih.gov Optimization of this series has focused on improving pharmaceutical properties and in vivo efficacy. nih.gov For instance, certain substitutions on the pyrrolidine ring and the benzonitrile (B105546) moiety have been shown to be critical for potent H3R antagonism. lookchem.comnih.gov The stereochemistry of the pyrrolidine ring, particularly the (2S,4R) configuration, has been identified as being preferred for high affinity to the histamine H3 receptor. lookchem.com

One notable compound from this class, (2S,4R)-1-[2-(4-cyclobutyl- nih.govresearchgate.netdiazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone, has been extensively profiled and shows promise as a potential clinical candidate. nih.gov These antagonists are designed to penetrate the central nervous system and occupy H3 receptors in the brain. researchgate.netlookchem.com

| Compound ID | Modification | H3R Binding Affinity (Ki, nM) | Reference |

| Compound 32 | Pyrrolidin-3-yl-N-methylbenzamide derivative | Potent | nih.gov |

| (2S,4R)-1-[2-(4-cyclobutyl- nih.govresearchgate.netdiazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone | Substituted pyrrolidine | High affinity | nih.gov |

| Compounds 11 and 12 | 2S,4R stereochemistry on the pyrrolidine ring | Preferred for high affinity | lookchem.com |

Mitochondrial Permeability Transition Pore (mPTP) Blockade

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death. Blockade of the mPTP is a potential therapeutic strategy for conditions associated with mitochondrial dysfunction, such as Alzheimer's disease.

Pyrrolidinyl triazoles, derived from a this compound backbone, have been identified as potential mPTP blockers. rsc.orgresearchgate.net The synthesis of these compounds often involves a 1,3-dipolar cycloaddition reaction to form the triazole ring, followed by further modifications. rsc.orgresearchgate.net Researchers have proposed that the stable 1,2,3-triazole can act as an effective isostere of an oxime, improving stability while maintaining or enhancing mPTP inhibitory activity. rsc.org

Biological evaluations of these pyrrolidinyl triazole derivatives have identified potent mPTP blockers that also exhibit good stability against cytochrome P450 (CYP) enzymes. rsc.orgresearchgate.net This is a significant advantage, as it reduces the potential for drug-drug interactions. rsc.org

| Compound Class | Key Structural Feature | Biological Activity | Reference |

| Pyrrolidinyl triazoles | 1,4-disubstituted 1,2,3-triazole | Potent mPTP blockers | rsc.orgresearchgate.net |

| 2ag and 2aj | Specific pyrrolidinyl triazole derivatives | Most potent mPTP blockers with excellent CYP stability | rsc.orgresearchgate.net |

Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gov Inhibition of BACE1 is therefore a major therapeutic target for this neurodegenerative disease.

Derivatives of this compound have been incorporated into novel scaffolds designed as BACE1 inhibitors. One such approach involves the design of bicyclic iminopyrimidinones, where a fused pyrrolidine ring is used to constrain the molecule into a bioactive conformation that fits into the S1-S3 subsites of BACE1. nih.gov This strategic design has led to the development of analogues with low nanomolar potency for BACE1. nih.gov

Further optimization of these fused pyrrolidine series has focused on improving pharmacokinetic properties, leading to the identification of orally active, brain-penetrant inhibitors that have been shown to reduce Aβ levels in animal models. nih.gov The stereochemistry of the pyrrolidine ring and its substituents plays a crucial role in the binding affinity and efficacy of these inhibitors. researchgate.net

| Compound Series | Design Strategy | BACE1 Inhibitory Potency | Outcome | Reference |

| Bicyclic iminopyrimidinones | Fused pyrrolidine to favor bioactive conformation | Low nanomolar IC50 values | Orally active, brain penetrant inhibitors | nih.gov |

| Compound 43 | Optimized fused pyrrolidine derivative | Dose-dependent reduction of Aβ in rats | Identified as a potent in vivo inhibitor | nih.gov |

Other Enzyme and Receptor Modulations (e.g., PARP, PPAR, DPP-4)

The versatility of the this compound scaffold extends to the modulation of several other important enzymes and receptors.

Poly (ADP-ribose) Polymerase (PARP) Inhibition: Substituted indole (B1671886) derivatives incorporating a pyrrolidinyl moiety have been investigated as inhibitors of poly (ADP-ribose) polymerase (PARP). google.com PARP is an enzyme involved in DNA repair, and its inhibition is a therapeutic strategy in oncology.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation: Pyrrolidinylbenzonitrile derivatives have been explored as modulators of peroxisome proliferator-activated receptors (PPARs). mdpi.comgoogle.com PPARs are nuclear receptors that play key roles in lipid and glucose metabolism. mdpi.com The development of selective PPAR modulators is of interest for treating metabolic diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Derivatives of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4). researchgate.netbrieflands.com DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, which are involved in glucose homeostasis. nih.govemanresearch.org DPP-4 inhibitors are an established class of drugs for the treatment of type 2 diabetes. mdpi.com Research has shown that these compounds can exhibit good inhibitory activity against the DPP-4 enzyme. researchgate.netbrieflands.com

| Target | Compound Class | Key Findings | Reference |

| PARP | Substituted indoles with pyrrolidinyl moiety | Show potential as PARP inhibitors. | google.com |

| PPAR | Pyrrolidinylbenzonitrile derivatives | Investigated as modulators for metabolic diseases. | mdpi.comgoogle.com |

| DPP-4 | 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | Exhibit good in vitro DPP-4 inhibitory activity. | researchgate.netbrieflands.com |

Computational Chemistry and in Silico Approaches in Pyrrolidinylbenzonitrile Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in understanding how derivatives of 3-(pyrrolidin-3-yl)benzonitrile interact with their biological targets at the molecular level.

Research on 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1) has utilized molecular docking to predict binding modes. manchester.ac.uknih.gov For instance, the predicted binding mode of one derivative, (3R,4R)-21g, showed key hydrogen bonding interactions. manchester.ac.uk The nitrile group was predicted to form a hydrogen bond with Lys661, while the basic center of the pyrrolidine (B122466) ring was directed towards the acidic residues Asp555 and Asp556. manchester.ac.uk This interaction with acidic residues is a recognized strategy for reversible LSD1 inhibitors. manchester.ac.uk The flexibility in the core pyrrolidine ring allows for a variety of structural modifications without disrupting these key interactions. manchester.ac.uk

Similarly, in the context of histamine (B1213489) H3 receptor antagonists, molecular docking studies have been instrumental. Compounds structurally similar to 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile have demonstrated significant binding affinity for the H3 receptor, suggesting a shared pharmacological profile. For selective androgen receptor modulators (SARMs), docking studies of 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives helped in understanding and improving their metabolic stability and potency. rcsb.org

The general workflow for such studies involves preparing the 3D structures of the ligands and the target protein. rsc.org Software like Schrödinger's LigPrep module is used to generate low-energy 3D structures of the ligands, and the Protein Preparation Wizard is used to prepare the protein crystal structure for docking. rsc.org The docking itself is often performed using tools like Glide, which can predict the binding poses and scores of the ligands in the protein's active site. rsc.org The analysis of these interactions, often visualized using programs like PyMOL, provides critical insights into the structure-activity relationship. manchester.ac.uk

Table 1: Key Ligand-Protein Interactions for Pyrrolidinylbenzonitrile Derivatives

| Compound/Derivative | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| (3R,4R)-21g | Lysine Specific Demethylase 1 (LSD1) | Lys661, Asp555, Asp556 | Hydrogen Bonding | manchester.ac.uk |

| 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile analog | Histamine H3 Receptor | Not specified | Receptor Binding | |

| 4-(pyrrolidin-1-yl)benzonitrile derivative B | Androgen Receptor | Not specified | Agonistic Activity | rcsb.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are widely used in drug discovery to predict the activity of new chemical entities and to optimize the structure of existing leads. wikipedia.org

In the field of LSD1 inhibitors, QSAR studies have been conducted on structurally diverse compounds, including those with a pyrrolidinylbenzonitrile scaffold. nih.gov The general process involves creating a dataset of compounds with known biological activity, calculating various molecular descriptors (physicochemical properties and structural features), and then using statistical methods to build a model that correlates these descriptors with the activity. nih.gov For a set of 84 LSD1 inhibitors, a QSAR model was developed that highlighted important pharmacophoric features for inhibitory activity. nih.gov

Another study focused on N-[(3S)-Pyrrolidin-3-yl]benzamide derivatives as serotonin (B10506) reuptake inhibitors. wisdomlib.org The QSAR analysis identified key physicochemical parameters that correlate with the biological activity (pKi). wisdomlib.org The findings suggested that drug design should focus on less bulky and less electronegative substituent groups to enhance activity. wisdomlib.org

The validity of a QSAR model is crucial and is assessed through various statistical parameters. mdpi.com A good QSAR model should have a high correlation coefficient (r²) and a high cross-validated correlation coefficient (q² or r²(CV)), indicating both good fit and predictive power. mdpi.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has become a powerful tool in chemistry for predicting molecular properties and reaction mechanisms. scispace.com

Electronic Structure and Reactivity Predictions

DFT calculations can provide valuable information about the electronic properties of molecules like this compound, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors. scirp.org These properties are fundamental to understanding a molecule's stability, reactivity, and potential for intermolecular interactions. For instance, the analysis of frontier orbitals can elucidate the electronic structure and reactivity of a molecule. mdpi.com DFT methods have been used to study the electronic structure of various heterocyclic compounds, providing insights into their chemical behavior. mdpi.comaps.org

Reaction Mechanism Elucidation (e.g., Cycloadditions)

DFT is particularly useful for elucidating the mechanisms of chemical reactions, such as cycloadditions. mdpi.com The 1,3-dipolar cycloaddition is a key reaction for synthesizing five-membered heterocyclic rings like pyrrolidines. mdpi.com DFT studies can model the entire reaction pathway, including transition states and intermediates, to understand the reaction's feasibility, regioselectivity, and stereoselectivity. mdpi.comresearchgate.net

For example, the synthesis of 3,4-disubstituted pyrrolidines has historically been achieved through the reaction of alkenes with azomethine ylide precursors. manchester.ac.uk In cases where this reaction failed, alternative synthetic routes like the 1,3-dipolar cycloaddition of trans-stilbene (B89595) precursors were employed. manchester.ac.uk DFT calculations can help rationalize such experimental observations by comparing the activation energies of different reaction pathways. researchgate.net Theoretical studies on the [3+2] cycloaddition reactions of benzonitrile (B105546) oxide, a related structure, have been performed using DFT to understand the reaction mechanism and selectivity. researchgate.net These studies analyze the electronic structure of the reactants and the transition states to explain the observed experimental outcomes. researchgate.netacs.orgacs.org

Virtual Screening and Pharmacophore-Based Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov Pharmacophore modeling, a key component of virtual screening, focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. d-nb.info

For the development of LSD1 inhibitors, both structure-based and ligand-based virtual screening approaches have been employed. nih.gov A ligand-based approach might start with a known inhibitor, like a 4-(pyrrolidin-3-yl)benzonitrile derivative, to create a pharmacophore model. nih.govresearchgate.net This model, consisting of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, is then used to screen compound databases for new molecules that match the pharmacophore. d-nb.info

In one study, a pharmacophore model was used in conjunction with shape-based screening to identify new PD-1/PD-L1 inhibitors. nih.gov This multi-stage virtual screening process led to the identification of 35 potential ligands, with 10 showing inhibitory activity in subsequent enzymatic assays. nih.gov This highlights the power of virtual screening to efficiently identify novel active compounds from large chemical spaces. nih.govfrontiersin.org

Molecular Dynamics Simulations in Ligand-Target Systems

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. frontiersin.org While molecular docking provides a static picture of the binding pose, MD simulations can reveal the stability of this pose, the flexibility of the protein and ligand, and the specific interactions that contribute to the binding affinity. smolecule.com

MD simulations have been used to study the interactions of various ligands, including those with pyrrolidine scaffolds, with their target proteins. frontiersin.orgsmolecule.com For instance, in the study of inhibitors for prolyl oligopeptidase, MD simulations revealed subtle differences in the dynamics of the enzyme when bound to different ligands, which could explain their varying effects on protein-protein interactions. nih.gov

Table 2: Computationally Studied Pyrrolidinylbenzonitrile Derivatives and their Targets

| Derivative Class | Target | Computational Methods Used | Key Findings | Reference(s) |

|---|---|---|---|---|

| 4-(pyrrolidin-3-yl)benzonitrile | Lysine Specific Demethylase 1 (LSD1) | Molecular Docking, Scaffold Hopping | Identification of key hydrogen bonding interactions; potent inhibitory activity. | manchester.ac.uknih.gov |

| 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile | Histamine H3 Receptor | Receptor Binding Affinity Analysis | Potential as H3 receptor antagonists. | |

| N-[(3S)-Pyrrolidin-3-yl]benzamide | Serotonin Transporter | QSAR | Importance of less bulky and less electronegative substituents for activity. | wisdomlib.org |

| 4-(pyrrolidin-1-yl)benzonitrile | Androgen Receptor | Molecular Docking, PK Profile Improvement | Improved metabolic stability and potent agonistic activity. | rcsb.org |

| 5-Aminothiazoles with pyrrolidine moiety | Prolyl Oligopeptidase (PREP) | Molecular Dynamics | Modulation of protein-protein interactions. | nih.gov |

In Vitro Preclinical Research Methodologies

Biochemical Assay Development and Validation

Biochemical assays are fundamental in early-stage drug discovery to determine the direct interaction between a compound and its molecular target. For derivatives of 3-(Pyrrolidin-3-YL)benzonitrile, these assays are crucial for quantifying inhibitory activity and validating the mechanism of action.

A key example involves the development of biochemical assays to evaluate 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in cancer. manchester.ac.uknih.gov Researchers have designed and validated assays to measure the half-maximal inhibitory concentration (IC₅₀) of these compounds. For instance, a potent derivative, compound 21g , was identified through a biochemical assay, demonstrating an IC₅₀ of 57 nM against LSD1. nih.govbeactica.com These assays are typically developed using purified, recombinant enzymes and specific substrates. Validation ensures the assay is robust, reproducible, and sensitive enough to detect inhibitory activity across a range of compound concentrations. manchester.ac.uk Surface Plasmon Resonance (SPR) is another biophysical technique used alongside biochemical assays to validate the binding kinetics, as demonstrated by the determination of the dissociation constant (Kd) for compound 21g , which was found to be 22 nM. nih.govbeactica.com

Cell-Based Assay Systems and Biomarker Evaluation

Following biochemical validation, cell-based assays are employed to assess a compound's activity in a more physiologically relevant environment. These assays can confirm that the compound engages its target within a cell and elicits a desired biological response.

For the 4-(pyrrolidin-3-yl)benzonitrile series of LSD1 inhibitors, a robust cellular assay was established using the human THP-1 acute myeloid leukaemia cell line. manchester.ac.uknih.gov The assay measures the upregulation of a surrogate cellular biomarker, the cell surface marker CD86, in response to LSD1 inhibition. manchester.ac.uknih.gov Treatment of THP-1 cells with the active derivative, 21g , resulted in a dose-dependent increase in CD86 expression, confirming its cellular activity. manchester.ac.ukbeactica.com This type of assay is critical for establishing a link between target engagement and a measurable cellular outcome, providing evidence of the compound's potential therapeutic effect.

Receptor Binding and Functional Assays

Receptor binding assays are essential for determining the affinity and selectivity of a compound for its intended receptor target. These assays often use radiolabeled ligands that compete with the test compound for binding to the receptor.

While specific receptor binding data for this compound is not detailed in the provided context, the pyrrolidine (B122466) scaffold is a common feature in compounds targeting various receptors, such as the histamine (B1213489) H3 receptor. nih.govacs.orgvu.nl For such compounds, binding assays are performed on cell membranes expressing the target receptor. nih.gov Competition binding studies with a radioligand are used to determine the inhibitor constant (Ki) of the test compound. acs.org

Functional assays complement binding assays by measuring the biological response following receptor engagement. For G protein-coupled receptors (GPCRs), this can involve [³⁵S]GTPγS binding assays, which measure the activation of G proteins upon agonist binding or its blockade by an antagonist. nih.gov For inhibitors of enzymes like Dipeptidyl Peptidase-4 (DPP-4), where cyanopyrrolidines are a core structural feature, functional assays measure the enzyme's activity in the presence of the inhibitor. researchgate.net

Enzyme Activity and Selectivity Profiling

A crucial step in preclinical research is to profile the lead compound against a panel of related enzymes to ensure its selectivity. Lack of selectivity can lead to off-target effects and potential toxicity.

Derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been rigorously profiled for their selectivity. The lead compound 21g , a potent LSD1 inhibitor, was tested against the related monoamine oxidase enzymes, MAO-A and MAO-B. nih.govbeactica.com The results showed no significant activity against these enzymes, with IC₅₀ values greater than 25 µM, demonstrating high selectivity for LSD1. manchester.ac.uk This selectivity is a critical attribute for a potential therapeutic agent. Furthermore, its selectivity was also improved against the hERG ion channel compared to reference compounds. manchester.ac.uknih.gov

Membrane Permeability and Efflux Transporter Studies

To be effective, an orally administered drug must be able to permeate the intestinal wall to enter the bloodstream. In vitro models like the Caco-2 cell permeability assay are standard for predicting oral absorption. enamine.netevotec.com

Caco-2 cells are human colon adenocarcinoma cells that, when cultured, form a monolayer that mimics the intestinal epithelium, expressing key uptake and efflux transporters. enamine.netnih.gov The permeability of a compound is assessed by measuring its transport from the apical (intestinal lumen) side to the basolateral (blood) side of the monolayer. The apparent permeability coefficient (Papp) is calculated from these measurements. enamine.net

Furthermore, by measuring transport in both directions (apical-to-basolateral and basolateral-to-apical), it is possible to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). An efflux ratio (B-A/A-B) greater than 2 suggests the compound is actively transported out of the cell, which could limit its oral bioavailability. evotec.com Studies can also include known inhibitors of specific transporters, such as verapamil (B1683045) for P-gp, to confirm the involvement of that transporter. evotec.com

Metabolic Stability and Cytochrome P450 Inhibition Profiling

A drug candidate's metabolic stability and its potential to interact with cytochrome P450 (CYP) enzymes are critical determinants of its pharmacokinetic profile and drug-drug interaction potential. researchgate.netresearchgate.net

Metabolic stability is typically assessed by incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, including CYPs. mmv.org The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance.

CYP inhibition assays are conducted to evaluate whether a compound inhibits the activity of major CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which are responsible for the metabolism of most marketed drugs. researchgate.netmdpi.com Inhibition of these enzymes can lead to adverse drug-drug interactions when co-administered with other medications. researchgate.net For example, some quinazolin-4-one derivatives containing a methyl-benzonitrile moiety were found to inhibit CYP3A4. brieflands.com Therefore, early-stage screening for CYP inhibition is essential to identify and mitigate potential liabilities. researchgate.netnih.gov Pyrrolidinyl-based compounds have been specifically modified to improve their stability against CYP enzymes. rsc.orgrsc.org

Future Directions and Emerging Research Avenues for Pyrrolidinylbenzonitrile Derivatives

Exploration of Novel Therapeutic Indications

While initial interest in pyrrolidinylbenzonitrile derivatives has been significant, research is expanding to uncover their potential against a wider range of diseases. The versatility of the scaffold allows for modifications that can tune its activity toward various biological targets, opening up new therapeutic possibilities.

One of the most promising new areas is in epigenetic therapy. Derivatives of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) have been identified as potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in the development of acute myeloid leukaemia. nih.gov The most active compounds in this series demonstrated high potency and selectivity, suggesting a path forward for developing novel cancer therapies based on this scaffold. nih.gov

Beyond oncology, the pyrrolidine (B122466) core is being investigated for metabolic disorders. The pyrrolidine scaffold is a foundational structure in the development of agents that inhibit α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism. nih.gov By inhibiting these enzymes, such compounds can help regulate blood glucose levels, making them attractive candidates for the management of type-2 diabetes. nih.gov Similarly, other pyrrolidine derivatives have shown potent inhibitory activity against dipeptidyl peptidase-4 (DPP-4), another key target in diabetes treatment.

Additionally, related pyrrolidinone structures are being explored for their potential in treating neurodegenerative conditions like Alzheimer's disease. researchgate.net The adaptability of the core structure allows for the design of compounds that could interact with targets relevant to central nervous system disorders.

Table 1: Emerging Therapeutic Areas for Pyrrolidinylbenzonitrile Derivatives

| Therapeutic Area | Biological Target(s) | Potential Indication(s) | Key Findings |

|---|---|---|---|

| Epigenetics/Oncology | Lysine Specific Demethylase 1 (LSD1) | Acute Myeloid Leukaemia | Identified potent, reversible inhibitors with high selectivity over related enzymes. nih.gov |

| Metabolic Disorders | α-amylase, α-glucosidase, DPP-4 | Type-2 Diabetes | The pyrrolidine scaffold is effective in inhibiting key enzymes in glucose metabolism. nih.gov |

| Neurodegenerative Diseases | (Various CNS targets) | Alzheimer's Disease | Related pyrrolidinone derivatives are being investigated as potential anti-Alzheimer's agents. researchgate.net |

Advanced Synthetic Strategies for Enhanced Molecular Complexity and Diversity

To fully explore the therapeutic potential of the pyrrolidinylbenzonitrile scaffold, chemists are developing advanced synthetic strategies to create large libraries of structurally diverse and complex molecules. These methods move beyond traditional synthesis to rapidly generate novel compounds for screening.

A key approach is Diversity-Oriented Synthesis (DOS) , which aims to populate chemical space with structurally varied small molecules rather than focusing on a single target. acs.orgacs.org For pyrrolidine scaffolds, DOS strategies often employ 1,3-dipolar cycloaddition of azomethine ylides to efficiently construct the core ring with multiple points of diversity. acs.orgacs.org This allows for the creation of extensive libraries from simple starting materials. Other DOS methodologies start from a common chiral intermediate to generate privileged scaffolds like pyrrolidines and indolines through reagent-controlled reaction pathways. nih.gov

Another powerful technique is the construction of DNA-Encoded Libraries (DEL) . This involves a DNA-compatible, one-pot, three-component cycloaddition strategy to produce pyrrolidine-fused scaffolds, each tagged with a unique DNA barcode. semanticscholar.org This technology enables the screening of massive libraries of compounds against a biological target in a single experiment.

Furthermore, there is a focus on Asymmetric Synthesis to control the precise three-dimensional arrangement of atoms, which is critical for biological activity. Methods for the catalytic atroposelective synthesis of axially chiral benzonitriles are being developed, using organocatalysts to control chirality during the formation of the carbon-nitrile group. nih.gov Such strategies provide access to specific stereoisomers, which can exhibit vastly different pharmacological profiles.

Table 2: Advanced Synthetic Methodologies for Pyrrolidine Derivatives

| Synthetic Strategy | Core Principle | Key Advantages |

|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Generation of structural diversity from common intermediates. acs.orgacs.orgnih.gov | Rapidly populates chemical space; ideal for discovering novel biological activities. acs.org |

| DNA-Encoded Libraries (DEL) | Each molecule is tagged with a unique DNA barcode for identification. semanticscholar.org | Allows for massive parallel screening of millions to billions of compounds. |

| Asymmetric Catalysis | Use of chiral catalysts to produce a specific stereoisomer of a molecule. nih.gov | Provides access to enantiomerically pure compounds, crucial for potency and selectivity. |

| Multi-component Reactions | Combining three or more reactants in a single step to form a complex product. semanticscholar.org | Increases synthetic efficiency, reduces waste, and allows for rapid library generation. |

Integration of Multi-omics Data with Chemical Biology Findings

To bridge the gap between identifying a bioactive compound and understanding its precise effect in a biological system, researchers are increasingly integrating multi-omics data with chemical biology. This approach provides a holistic view of how a pyrrolidinylbenzonitrile derivative affects a cell by simultaneously analyzing changes across multiple molecular levels.

The integration of genomics, transcriptomics, proteomics, and metabolomics can reveal the full cascade of events triggered by a compound. nih.govfrontiersin.org For a novel pyrrolidinylbenzonitrile-based inhibitor, proteomics can identify its direct protein targets, while transcriptomics can show how it alters gene expression. nih.gov Metabolomics can then reveal downstream changes in metabolic pathways, providing a comprehensive picture of the drug's mode of action. frontiersin.orgresearchgate.net

Chemical proteomics is a particularly powerful tool in this domain. nih.govnih.gov It uses chemical probes to identify the molecular targets of small molecules in complex biological systems. nih.gov By applying chemical proteomics to pyrrolidinylbenzonitrile derivatives, researchers can confirm target engagement, uncover off-target effects, and identify resistance mechanisms. The combination of these large-scale datasets with artificial intelligence (AI) and machine learning models is also accelerating the prediction of drug-target interactions and the identification of novel therapeutic hypotheses. ahajournals.orgyoutube.com

Table 3: Application of Multi-omics in the Study of Pyrrolidinylbenzonitrile Derivatives

| Omics Field | Level of Analysis | Potential Application for Pyrrolidinylbenzonitrile Research |

|---|---|---|

| Genomics | DNA | Identify genetic markers that predict sensitivity or resistance to a compound. nih.gov |

| Transcriptomics | RNA | Profile changes in gene expression to understand the cellular response to a compound. nih.gov |

| Proteomics | Proteins | Directly identify protein targets, binding partners, and post-translational modifications. nih.govnih.gov |

| Metabolomics | Metabolites | Characterize downstream effects on cellular metabolism and biochemical pathways. frontiersin.org |

Development of Pyrrolidinylbenzonitrile Probes for Biological Systems

A significant emerging avenue is the modification of the pyrrolidinylbenzonitrile scaffold to create chemical probes. These specialized tools are designed to study biological systems by tracking molecules, identifying targets, or visualizing cellular processes. stanford.edu The development of such probes can accelerate the validation of new drug targets and provide deeper insights into the mechanism of action of this compound class. stanford.edu

Probes can be designed for several purposes:

Target Identification and Engagement: By attaching a reactive group or a photo-crosslinker to the scaffold, researchers can create probes that covalently bind to their protein target. youtube.com These can then be isolated and identified using mass spectrometry, confirming that a drug engages its intended target within a living cell. researchgate.net

Fluorescent Imaging: Conjugating a fluorescent dye (fluorophore) to a pyrrolidinylbenzonitrile derivative allows for the direct visualization of the compound's distribution in cells or tissues. rsc.org This can provide valuable information on whether the drug reaches its site of action. Libraries of fluorescent probes can be used to screen for specific enzymatic activities that are unique to diseased tissues, such as tumors. rsc.org

Affinity-Based Probes: Immobilizing a derivative onto a solid support (like a bead) allows it to be used as "bait" to pull its binding partners out of a cell lysate, a technique known as affinity purification. nih.gov

By developing a toolkit of chemical probes based on the 3-(pyrrolidin-3-yl)benzonitrile structure, the scientific community can more effectively study the biology associated with its targets and accelerate the translation of these promising compounds into clinical candidates.

Table 4: Types of Chemical Probes and Their Applications

| Probe Type | Functional Modification | Primary Use |

|---|---|---|

| Covalent/Photo-affinity Probes | Addition of a chemically reactive or light-activated group. | Irreversibly label and identify direct binding targets. youtube.comresearchgate.net |

| Fluorescent Probes | Attachment of a fluorophore (e.g., BODIPY). biorxiv.org | Visualize subcellular localization and quantify target engagement via imaging. rsc.org |

| Affinity-Based Probes | Immobilization on a solid support (e.g., resin, beads). | Isolate and identify binding proteins from complex biological samples. nih.gov |

| Fragment-Based Probes | A small molecular fragment appended to a photoreactive handle. | Broadly assess protein druggability and identify binding pockets. youtube.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.